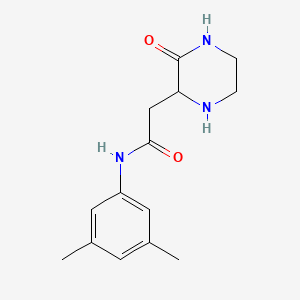
N-(4-butoxyphenyl)-N'-hexylethanediamide
Overview
Description
N-(4-butoxyphenyl)-N'-hexylethanediamide, also known as AHD, is a chemical compound that has been widely used in the field of agriculture as a pesticide. AHD is a type of amide insecticide that is effective against a wide range of pests, including flies, mosquitoes, and beetles.
Mechanism of Action
The mechanism of action of N-(4-butoxyphenyl)-N'-hexylethanediamide involves the inhibition of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects. N-(4-butoxyphenyl)-N'-hexylethanediamide binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine, a neurotransmitter that is essential for the transmission of nerve impulses. This leads to the accumulation of acetylcholine in the synaptic cleft, resulting in the overstimulation of the nervous system and ultimately leading to the death of the insect.
Biochemical and Physiological Effects:
N-(4-butoxyphenyl)-N'-hexylethanediamide has been shown to have minimal toxicity to mammals, including humans. However, prolonged exposure to N-(4-butoxyphenyl)-N'-hexylethanediamide can lead to adverse effects on the nervous system, including headaches, dizziness, and nausea. N-(4-butoxyphenyl)-N'-hexylethanediamide has also been shown to have an impact on the environment, with studies showing that it can have a negative impact on non-target species, including bees and other pollinators.
Advantages and Limitations for Lab Experiments
N-(4-butoxyphenyl)-N'-hexylethanediamide has several advantages for use in lab experiments, including its high potency and effectiveness against a wide range of pests. However, N-(4-butoxyphenyl)-N'-hexylethanediamide also has several limitations, including its potential impact on non-target species and the environment. Additionally, the use of N-(4-butoxyphenyl)-N'-hexylethanediamide in lab experiments requires careful handling and disposal to minimize the risk of exposure to researchers and the environment.
Future Directions
There are several future directions for the research and development of N-(4-butoxyphenyl)-N'-hexylethanediamide. One area of research is the development of new formulations of N-(4-butoxyphenyl)-N'-hexylethanediamide that are more effective against pests while minimizing the impact on non-target species and the environment. Another area of research is the development of new methods for the synthesis of N-(4-butoxyphenyl)-N'-hexylethanediamide that are more efficient and cost-effective. Additionally, there is a need for further research into the long-term effects of N-(4-butoxyphenyl)-N'-hexylethanediamide on the environment and non-target species.
Scientific Research Applications
N-(4-butoxyphenyl)-N'-hexylethanediamide has been extensively studied for its insecticidal properties and its potential use in the field of agriculture. Several studies have shown that N-(4-butoxyphenyl)-N'-hexylethanediamide is effective against a wide range of pests, including house flies, mosquitoes, and beetles. N-(4-butoxyphenyl)-N'-hexylethanediamide has also been shown to be effective in controlling the spread of diseases such as West Nile virus and malaria.
properties
IUPAC Name |
N'-(4-butoxyphenyl)-N-hexyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-3-5-7-8-13-19-17(21)18(22)20-15-9-11-16(12-10-15)23-14-6-4-2/h9-12H,3-8,13-14H2,1-2H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEAVKRCUGZSANF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(=O)C(=O)NC1=CC=C(C=C1)OCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butoxyphenyl)-N'-hexylethanediamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-methoxyphenyl)-N-[(4-methyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B4114068.png)
![1-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-fluoro-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4114073.png)
![ethyl 2-[7-bromo-1-[4-(methoxycarbonyl)phenyl]-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4114074.png)
![methyl 2-[({2-[4-(4-chloro-2-methylphenoxy)butanoyl]hydrazino}carbonothioyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B4114081.png)

![N-(3,4-dichlorophenyl)-2-[(3-nitrophenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B4114100.png)
![2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4114119.png)
![2-(2-bromo-4-{[(2,5-dimethylphenyl)amino]methyl}-6-ethoxyphenoxy)-N-phenylacetamide](/img/structure/B4114130.png)
![4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide](/img/structure/B4114135.png)
![methyl 3-({[(2-methoxy-4-nitrophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4114161.png)

![ethyl 4-[({[1-(4-ethoxyphenyl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B4114168.png)
![N-(4-chloro-2-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4114172.png)
![N-cyclohexyl-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide](/img/structure/B4114178.png)